methane;vanadium
Description
Significance of Methane (B114726) as a Chemical Feedstock and Activation Challenge
Methane, the primary component of natural gas, is an abundant and desirable feedstock for producing value-added chemicals like methanol (B129727) and acetic acid. wikipedia.orgresearchgate.net Its high hydrogen content also makes it a key resource for hydrogen production. nih.gov However, the methane molecule is characterized by a strong, non-polar carbon-hydrogen (C-H) bond, which has a high bond dissociation energy, making it exceptionally stable and difficult to activate. wikipedia.orgrsc.org This inertness presents a major hurdle for its direct conversion into other useful products. wikipedia.orgresearchgate.net Furthermore, the products of methane functionalization are often more reactive than methane itself, which can lead to issues with selectivity and reaction yield. wikipedia.org
Overview of Transition Metal Catalysis in C-H Bond Activation
Transition metal catalysts are a cornerstone of C-H bond activation, providing a pathway to overcome the high energy barrier of breaking the C-H bond in methane. wikipedia.orghilarispublisher.com These catalysts work by coordinating to the C-H bond, thereby weakening it and facilitating its cleavage. wikipedia.org This process typically involves the insertion of the metal catalyst into the C-H bond, forming a metal-carbon bond in a step known as oxidative addition. hilarispublisher.com Subsequently, a new functional group can be introduced, and the desired product is released through reductive elimination. hilarispublisher.com A variety of transition metals, including palladium, rhodium, and ruthenium, have been explored for their catalytic activity in C-H activation. hilarispublisher.com
Unique Attributes of Vanadium in Methane Transformation Research
Vanadium possesses several unique characteristics that make it a compelling candidate for methane transformation research. storen.tech Its unique electronic configuration allows it to exist in multiple oxidation states, which is crucial for its role in redox reactions as both an oxidizing and reducing agent. storen.techenthu.com This versatility enables vanadium-based catalysts to participate in various reaction mechanisms for methane activation. storen.tech
Recent computational studies have highlighted the promise of vanadium complexes in methane C-H bond activation. acs.org Specifically, V(IV) and V(V) complexes have been predicted to have low rate-determining barriers for methane activation. acs.orgnih.gov For instance, a V(V) complex was found to have a methane activation barrier of 16.6 kcal/mol, significantly lower than that of a comparable titanium complex. acs.orgnih.gov
Research has demonstrated the effectiveness of vanadium-based catalysts in converting methane to various products. For example, vanadium-containing metal-organic frameworks (MOFs) have shown high activity and stability in selectively converting methane to acetic acid. berkeley.edu In another study, a vanadium(V)-oxo dimer was used as an electrocatalyst for the selective oxidation of methane to methyl bisulfate at room temperature and ambient pressure, achieving a high turnover frequency. researchgate.netntu.edu.twnih.gov Furthermore, simple vanadium compounds like vanadyl oxysulfate have been shown to catalyze the selective oxidation of methane to formic acid. researchgate.net The formation of V5+ species during the reaction is believed to be vital for methane activation in this process. researchgate.net The reactivity of vanadium oxide cluster anions toward methane has also been characterized, with the local structures around the V–O−⋅ radical tuning the activity of the clusters. aip.org
Table 1: Comparison of Vanadium-Based Catalysts in Methane Functionalization This table is interactive. You can sort and filter the data by clicking on the column headers.
| Catalyst | Product | Key Findings |
|---|---|---|
| Vanadium-containing MOFs (MIL-47 and MOF-48) | Acetic acid | High catalytic activity and stability, with up to 70% yield of acetic acid. berkeley.edu |
| Vanadium(V)-oxo dimer | Methyl bisulfate | Selective electrochemical oxidation at ambient pressure and room temperature with a low activation energy. researchgate.netntu.edu.twnih.gov |
| Vanadyl oxysulfate (VOSO4) | Formic acid | Efficient catalyst for selective oxidation, with the formation of V5+ species being crucial for methane activation. researchgate.net |
| V(IV) and V(V) complexes | Methane activation | Computational studies predict low rate-determining barriers for C-H bond activation. acs.orgnih.gov |
| Vanadium oxide cluster anions | Methane activation | Reactivity is tuned by the local structures around the V–O−⋅ radical. aip.org |
Structure
2D Structure
Properties
Molecular Formula |
CH4V28 |
|---|---|
Molecular Weight |
1442.40 g/mol |
IUPAC Name |
methane;vanadium |
InChI |
InChI=1S/CH4.28V/h1H4;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI Key |
WPJPLVNAEBKXRM-UHFFFAOYSA-N |
Canonical SMILES |
C.[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V] |
Origin of Product |
United States |
Synthesis and Preparation of Vanadium Based Catalytic Systems for Methane
Homogeneous Vanadium Catalyst Precursors
Homogeneous vanadium catalysts, which are soluble in the reaction medium, offer high activity and selectivity under often mild conditions. Their synthesis involves the careful design of ligands that coordinate to the vanadium center, influencing its electronic and steric properties.
Organometallic Vanadium Complexes
The synthesis of organometallic vanadium complexes for methane (B114726) activation often involves the creation of vanadium-carbon bonds. These complexes can be prepared through various methods, including the reaction of vanadium halides with organometallic reagents or through oxidative addition pathways. For instance, laser-ablated vanadium atoms have been shown to react with methane in an argon matrix to form the monohydrido methyl complex, CH3-VH. nih.gov
Computational studies have explored the potential of various first-row transition metals for methane C-H bond activation, with calculations predicting that vanadium(IV) and vanadium(V) complexes are particularly promising. acs.orgnih.gov These theoretical findings suggest that altering the metal and ligand environment can significantly lower the energy barrier for methane activation. acs.orgnih.gov For example, (imido)vanadium-alkylidene complexes have been synthesized and shown to be effective catalysts, particularly for ring-opening metathesis polymerization, highlighting the versatility of ligand modification in tuning catalytic activity. researchgate.net
Vanadium Complexes with N,O- and O,O-Ligands
Vanadium complexes featuring N,O- and O,O-chelating ligands are a significant class of homogeneous catalysts for methane functionalization. These are typically synthesized by reacting a vanadium salt, such as vanadyl sulfate (B86663) or ammonium (B1175870) vanadate (B1173111), with the desired ligand in a suitable solvent. acs.orgpsu.edu
A notable example is the use of vanadium(IV) or (V) complexes with ligands like 2,2'-(hydroxyimino)dipropionic acid (HIDA), nitrilotriacetate (nta), and pyridine-2,6-dicarboxylate (B1240393) (dipic) as catalyst precursors for the conversion of methane to acetic acid. acs.org These reactions are often carried out in trifluoroacetic acid (TFA) with an oxidant like peroxodisulfate. acs.org The choice of ligand is crucial; for instance, a study comparing pyrazine-2-carboxylic acid (Hpca) and anthranilic acid (Hana) as co-catalysts found that Hpca was significantly more effective. psu.edu Structural analysis revealed that the difference in catalytic activity could be attributed to the coordination mode of the ligands: N,O-coordination for Hpca versus O,O-coordination for Hana. psu.edu
The catalytic system composed of a vanadate and pyrazine-2-carboxylic acid has been shown to oxidize methane using molecular oxygen and hydrogen peroxide to produce alkyl hydroperoxides as primary products under mild conditions. psu.edu
Table 1: Homogeneous Vanadium Catalysts for Methane to Acetic Acid Conversion
| Catalyst Precursor | Ligand | Oxidant | Solvent | Product | Yield/TON |
|---|---|---|---|---|---|
| [VO{N(CH2CH2O)3}] | Triethanolaminate | Peroxodisulfate | TFA | Acetic Acid | >50% yield, TON up to 5.6 x 10³ |
| Ca[V(HIDPA)2] | 2,2'-(hydroxyimino)dipropionic acid | Peroxodisulfate | TFA | Acetic Acid | High TONs |
| [NBu4][VO3] / Hpca | Pyrazine-2-carboxylic acid | O2, H2O2 | Acetonitrile | Alkyl hydroperoxide | - |
| V(IV/V) complexes | N,O- or O,O-ligands | K2S2O8 | HTFA | Acetic Acid | 50% yield, TON up to 5.6 x 10³ |
TFA: Trifluoroacetic acid, HTFA: Trifluoroacetic acid, TON: Turnover Number
Vanadium Heteropolyacids
Vanadium-substituted heteropolyacids (HPAs) are a class of catalysts that bridge the gap between homogeneous and heterogeneous catalysis. They are large, polyoxometalate anions with well-defined structures. Synthesis typically involves the acidification of a solution containing molybdate (B1676688) or tungstate (B81510) and vanadate ions, followed by the addition of a heteroatom source like phosphate (B84403) or silicate. conicet.gov.aracs.org
For instance, 11-molybdo-1-vanadophosphoric acid (H4PVMo11O40) has been identified as a highly active catalyst for the selective oxidation of methane with hydrogen peroxide in trifluoroacetic anhydride. acs.org Studies on vanadium-containing polymolybdophosphates, as their tetra-n-butylammonium salts, have shown their efficiency in the low-temperature oxidation of saturated hydrocarbons with hydrogen peroxide. conicet.gov.ar The partial oxidation of methane using H5PV2Mo10O40 in oleum (B3057394) has also been investigated, leading to the formation of methyl bisulfate, which is then hydrolyzed to methanol (B129727). cjcatal.com
Tris(pyrazolyl)methane Vanadium Complexes
Tris(pyrazolyl)methane (Tpm) ligands are versatile "scorpionate" ligands that can coordinate to a metal center in a facial tridentate manner. The synthesis of Tpm ligands has seen significant improvement, allowing for the preparation of a variety of functionalized derivatives. mdpi.com Vanadium complexes with these ligands are typically prepared by reacting a vanadium precursor with the Tpm ligand. acs.org
These complexes have shown promise in various catalytic oxidations. mdpi.com For example, vanadium complexes with pyrazole-type ligands have been reported for the conversion of methane and CO with persulfate to yield acetic acid. rsc.org The development of new functionalized C-homoscorpionates, such as those with substituents on the methine carbon, allows for the fine-tuning of the catalyst's properties for specific applications. mdpi.com
Heterogeneous Vanadium Catalysts
Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation and recyclability.
Supported Vanadium Oxide Materials
Supported vanadium oxide catalysts are a cornerstone of heterogeneous catalysis for methane oxidation. These materials are typically prepared by impregnating a high-surface-area support, such as silica (B1680970) (SiO2) or alumina (B75360) (Al2O3), with a solution of a vanadium precursor, followed by calcination at high temperatures. google.commdpi.comresearchgate.net
The synthesis method significantly influences the catalyst's properties. For example, V2O5/m-SiO2 catalysts can be prepared by exposing mesoporous silica to a solution of ammonium vanadate in the presence of oxalic acid. google.com Another approach involves the hydrothermal reaction of V2O5 nanoparticles on nano-supports, followed by atomic layer deposition of a protective shell like Al2O3 to create a core-shell nanostructure. google.com The catalytic activity of supported vanadium catalysts is dependent on the dispersion of vanadium, the nature of the active vanadium sites, and the interaction between the metal and the support. google.com These catalysts are active in the oxidation of methane, with the goal of producing valuable products like formaldehyde (B43269). google.commdpi.com
Research has shown that a vanadium-containing catalytic system on γ-Al2O3 is thermally stable and highly active for the oxidation of hydrocarbons, including methane. mdpi.com The key active species is believed to be V2O5. mdpi.com
Table 2: Synthesis and Performance of Supported Vanadium Oxide Catalysts for Methane Oxidation
| Catalyst | Support | Synthesis Method | Reaction | Key Findings |
|---|---|---|---|---|
| V2O5/m-SiO2 | Mesoporous Silica | Impregnation | Methane Partial Oxidation | Active for formaldehyde production. google.com |
| V2O5@Al2O3/SiO2 | Silica | Hydrothermal synthesis & ALD | Methane Oxidation | Core-shell structure enhances stability. google.com |
| V-containing system | γ-Al2O3 | - | Methane Oxidation | Thermally stable and highly active. mdpi.com |
ALD: Atomic Layer Deposition
Vanadium on Mesoporous Silica (e.g., MCM-41, SBA-15)
Mesoporous silica materials like MCM-41 and SBA-15 are excellent supports due to their high surface area and ordered pore structures.
MCM-41: Vanadium-containing MCM-41 (V-MCM-41) can be synthesized via direct hydrothermal methods or post-synthesis impregnation. researchgate.netmetu.edu.tr In the direct synthesis approach, a vanadium source, such as vanadyl sulfate hydrate, is added to the synthesis gel of MCM-41. metu.edu.tr This method can lead to the successful incorporation of vanadium into the silica framework. metu.edu.tr The pH of the synthesis solution is a critical parameter, with adjustments to a pH of 11 enhancing the hydrothermal and mechanical stability of the resulting material. acs.org Post-synthesis methods involve impregnating or grafting pre-synthesized MCM-41 with a vanadium precursor, such as vanadyl sulfate or VO(acac)₂. doi.org Spectroscopic studies reveal that direct synthesis tends to produce tetrahedrally coordinated vanadium species within the framework, while grafting can result in higher coordinated species. doi.org
SBA-15: Vanadium can be introduced onto SBA-15 supports using the incipient wetness impregnation method. rsc.orgmdpi.com This typically involves dissolving a vanadium precursor, like ammonium metavanadate (NH₄VO₃) or vanadium(IV) oxide sulfate (VOSO₄), in a suitable solvent and adding it to the SBA-15 support. rsc.orgmdpi.com The mixture is then dried and calcined at high temperatures (e.g., 500-650°C) to obtain the final catalyst. rsc.orgmdpi.com The choice of precursor can influence the nature of the surface vanadium species. mdpi.com For instance, using ammonium metavanadate can lead to a higher concentration of surface vanadium species compared to vanadium(IV) oxide sulfate. mdpi.com Doping the SBA-15 support with titanium prior to vanadium impregnation has been shown to improve the redox properties and catalytic performance in methane oxidation. rsc.orgresearchgate.net
Table 1: Synthesis Parameters for Vanadium on Mesoporous Silica This table is interactive. Click on the headers to sort.
| Support | Synthesis Method | Vanadium Precursor | Key Synthesis Parameters | Reference |
|---|---|---|---|---|
| MCM-41 | Direct Hydrothermal | Vanadyl sulfate hydrate | pH adjustment to 11 | metu.edu.tracs.org |
| MCM-41 | Impregnation/Grafting | Vanadyl sulfate, VO(acac)₂ | Post-synthesis modification | doi.org |
| SBA-15 | Incipient Wetness Impregnation | NH₄VO₃, VOSO₄ | Calcination at 500-650°C | rsc.orgmdpi.com |
| Ti-SBA-15 | Incipient Wetness Impregnation | NH₄VO₃ | Ti-doping of support prior to V impregnation | rsc.orgresearchgate.net |
Vanadium on Titanium Dioxide (TiO₂)
Titanium dioxide is a widely used support for vanadium oxide catalysts, particularly in selective catalytic reduction (SCR) of NOx, and its properties are also relevant for methane conversion. Vanadia/titania catalysts can be prepared by methods such as sol-gel and impregnation. researchgate.net The impregnation method often involves using a vanadium precursor like ammonium metavanadate or vanadyl acetylacetonate (B107027) (VO(acac)₂). mdpi.com The choice of precursor can influence the valence state and dispersion of vanadium on the support. For example, using VO(acac)₂ in a solvothermal method can lead to a higher ratio of V⁴⁺/(V⁴⁺ + V⁵⁺) and better dispersion compared to using NH₄VO₃. mdpi.com Another approach involves reacting toluene (B28343) solutions of vanadium acetylacetonate with the surface hydroxyl groups of TiO₂. doi.org The preparation conditions, such as pH, can significantly affect the nature of the surface vanadium species, with acidic conditions favoring more condensed, octahedrally coordinated species and alkaline conditions promoting isolated, tetrahedral species. doi.org
Vanadium on Aluminum Oxide (Al₂O₃)
Alumina (Al₂O₃) is another common support for vanadium-based catalysts. A typical preparation method is the impregnation of γ-Al₂O₃ with a solution of a vanadium precursor, such as vanadyl sulfate (VOSO₄). mdpi.com The catalyst is then dried and subjected to heat treatment. mdpi.com The temperature of this heat treatment is crucial, as it can lead to the decomposition of less active complexes and the formation of more active V₂O₅ species. mdpi.compreprints.org Co-impregnation methods can also be employed to introduce both nickel and vanadium species onto the alumina support, which has been shown to improve catalytic activity and stability in CO and CO₂ methanation. capes.gov.br The addition of vanadium can lead to the formation of smaller nickel particles and enhance the dispersion of the active metal. capes.gov.br
Table 2: Synthesis of Vanadium on TiO₂ and Al₂O₃ This table is interactive. Click on the headers to sort.
| Support | Synthesis Method | Vanadium Precursor | Key Finding | Reference |
|---|---|---|---|---|
| TiO₂ | Solvothermal | VO(acac)₂ | Higher V⁴⁺ ratio and dispersion compared to NH₄VO₃. | mdpi.com |
| TiO₂ | Adsorption | Vanadium acetylacetonate | Reaction with surface OH groups of the support. | doi.org |
| γ-Al₂O₃ | Impregnation | VOSO₄ | Heat treatment temperature influences the formation of active V₂O₅. | mdpi.compreprints.org |
| Al₂O₃ | Co-impregnation | Not specified | Addition of vanadium improves Ni dispersion. | capes.gov.br |
Vanadium-Doped Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The incorporation of vanadium into MOFs can create highly active and selective catalysts. Vanadium-containing MOFs, such as MIL-47 and MOF-48, have shown promise in the direct oxidation of methane to acetic acid. acs.orgberkeley.edu MIL-47 is synthesized from vanadium centers and terephthalic acid. berkeley.edu A related MOF, MOF-48, is synthesized using a modified linker. acs.orgberkeley.edu Another approach involves the synthesis of vanadium(II)-containing MOFs, which can be achieved by reacting a vanadium source like VY₂(tmeda)₂ with a ligand in the presence of an acid, followed by an activation step at high temperature under vacuum. google.com Vanadium can also be incorporated into existing MOFs, such as MIL-101(Cr), through doping, which has demonstrated high selectivity in gas-phase ethanol (B145695) oxidative dehydrogenation. rsc.org Furthermore, novel vanadium-based MOFs can be synthesized using ultrasonic methods, for example, from vanadium(III) chloride and 2,2'-bipyridine-4,4'-dicarboxylic acid. frontiersin.org
Vanadium Oxide Cluster Anions
Gas-phase studies of vanadium oxide cluster anions provide fundamental insights into the reactivity of vanadium oxide species at a molecular level. These clusters are typically generated using techniques like laser vaporization or electrospray ionization (ESI). fu-berlin.dedntb.gov.ua In laser vaporization, a laser is used to ablate a vanadium target in the presence of an oxygen-containing gas, leading to the formation of cluster ions. fu-berlin.dempg.de These ions can then be mass-selected for further study. mpg.de ESI allows for the transfer of pre-formed vanadium oxide species from solution into the gas phase. fu-berlin.demdpi.com For example, spraying a solution of a larger vanadium oxide complex can lead to the formation of smaller fragment cluster anions through collision-induced fragmentation. fu-berlin.de The stoichiometry and structure of these gas-phase clusters can be precisely controlled and studied, offering a way to understand the elementary steps of catalytic reactions. mdpi.com
Advanced Characterization Techniques for Vanadium Methane Interactions
Spectroscopic Probing of Vanadium Active Sites and Intermediates
Spectroscopy is a cornerstone in the study of vanadium-methane systems, offering windows into the active states of vanadium and the transient species formed during reaction.
Infrared (IR) spectroscopy, particularly in its surface-sensitive Reflection-Absorption Infrared Spectroscopy (RAIRS) configuration, is a powerful tool for identifying adsorbed species and monitoring surface reactions. By detecting the vibrational modes of molecules, RAIRS provides information on the chemical bonds present and their orientation on a surface.
In studies of methane (B114726) and related molecules on vanadium surfaces, RAIRS can track the adsorption and subsequent dissociation pathways. For instance, experiments involving methanol (B129727), often used as a proxy for methane activation studies, on a V(100) surface showed that methanol adsorbs dissociatively at surface temperatures of 100 K. kennesaw.edu RAIRS analysis identified the formation of V-O-V vibrations at higher dosages, indicating oxidation of the vanadium surface induced by the adsorbate. kennesaw.edu The C-H stretching region of the IR spectrum is particularly informative. The interaction with a metal surface typically leads to a substantial red shift in the lowest-frequency C-H stretch, making all vibrations IR active. aip.org Photofragment spectroscopy has been used to measure the vibrational spectra of V₂⁺(CH₄)n (n=1–4) and other vanadium cluster-methane complexes in the C-H stretching region (2550–3100 cm⁻¹). aip.orgresearchgate.net For example, the spectra of V₂⁺(CH₄) and V₂⁺(CH₄)₂ exhibit an intense peak around 2803-2806 cm⁻¹ and a weaker peak near 3015 cm⁻¹. aip.org This technique allows for monitoring the loss of CH₄ and comparing experimental spectra to theoretical simulations to identify the geometry of the ions. aip.orgresearchgate.net
| System | Technique | Observed Vibrational Bands (cm⁻¹) / Features | Interpretation | Reference |
| Methanol on V(100) | RAIRS | V-O-V vibrations | Induced oxidation of the vanadium surface. | kennesaw.edu |
| V₂⁺(CH₄) / V₂⁺(CH₄)₂ | Photofragment Spectroscopy | Intense peaks at 2806 / 2803 cm⁻¹, weak peak at 3015 cm⁻¹ | Symmetric C-H stretch (red-shifted) and other C-H stretches, indicating interaction with the metal center. | aip.org |
| Vₓ⁺(CH₄) (x=5-8) | Photofragment Spectroscopy | Larger red shift in symmetric C-H stretch compared to smaller clusters. | Increased covalency in the interaction of larger vanadium clusters with methane. | aip.org |
| CH(ads) on Pt(211) | RAIRS | 2950-2970 cm⁻¹ (three discrete peaks) | Symmetric C-H stretch of methylidyne adsorbed on step sites with different numbers of neighboring H atoms. | conicet.gov.ar |
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information on the local geometric and electronic structure of the absorbing atom. uu.nlresearchgate.net It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES, which analyzes the region near the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the vanadium centers. mdpi.comresearchgate.net For example, V K-edge XANES spectra can distinguish between different vanadium oxides like V₂O₃, VO₂, and V₂O₅, which are often used as standards to estimate the oxidation state in catalytic materials. mdpi.comresearchgate.net The pre-edge peak intensity and the edge absorption position are influenced by the oxidation state and the basic geometry around the vanadium atom. mdpi.com Tetrahedral vanadium(V) complexes typically show a sharp pre-edge absorption. researchgate.net
EXAFS provides information about the local atomic environment, including bond distances and coordination numbers of the neighboring atoms. uu.nlresearchgate.netmdpi.com This is achieved by analyzing the fine structure oscillations well above the absorption edge. researchgate.net In studies of vanadium-containing materials like asphaltenes, EXAFS spectra have been dominated by the pattern of vanadyl porphyrins, even in fractions where porphyrin levels were low according to other techniques. rsc.org This highlights the sensitivity of XAS in identifying the specific chemical environment of vanadium. rsc.org
| Technique | Information Obtained | Example Application / Finding | Reference |
| XANES | Oxidation state, coordination geometry. | V K-edge spectra used to determine the oxidation state of vanadium in complexes by comparing edge positions to V₂O₃, VO₂, and V₂O₅ standards. Sharp pre-edge peaks indicate tetrahedral geometry. | mdpi.comresearchgate.net |
| EXAFS | Bond distances, coordination numbers. | Used to probe the chemical environment of vanadium in Boscan crude oil asphaltenes, revealing a dominance of vanadyl porphyrin structures. | rsc.org |
| XAS (General) | Element-specific geometric and electronic structure. | Useful for analyzing catalytically active species in solution, including ESR-silent paramagnetic species that are difficult to observe with NMR or EPR. | mdpi.com |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons (paramagnetic species). mdpi.comresearchgate.net In the context of vanadium-methane interactions, this technique is particularly valuable for studying V(IV) centers (a d¹ system), which are common intermediates in catalytic redox cycles involving the reduction of diamagnetic V(V). acs.org The extreme sensitivity of EPR makes it well-suited for characterizing low-abundance active sites and reaction intermediates. researchgate.net
EPR spectra provide detailed information about the local environment of the paramagnetic center. mdpi.com Pulsed EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE), can unravel the local topology by measuring the weak interactions between the unpaired electron and surrounding magnetic nuclei (e.g., ¹H, ¹⁷O, ²⁷Al, and ⁵¹V). researchgate.netacs.org For instance, in studies of V⁴⁺ ions on SBA-15 supported catalysts, pulsed EPR and ENDOR were used to measure the full set of g-matrix and vanadium hyperfine parameters, allowing for the unambiguous identification of the V⁴⁺ center as a surface-exposed deprotonated site. acs.org This level of detail can provide a precise atomistic model of the active site, including bond lengths and angles. researchgate.net
| Technique | Probed Species | Key Findings / Information | Reference |
| EPR | Paramagnetic centers (e.g., V⁴⁺) | Detects and quantifies unpaired electrons in transition metals; explores structural properties of the surrounding environment. | mdpi.com |
| Pulsed EPR / ENDOR | V⁴⁺ on SBA-15 support | Determined the full g-matrix and vanadium hyperfine parameters, identifying the species as a surface-exposed deprotonated vanadium site. | acs.org |
| Pulsed EPR with ¹⁷O labelling | V⁴⁺ on ZSM-5 zeolite | Provided a detailed atomistic model of a single, well-defined VO(OH)⁺ species at zeolite framework sites. | researchgate.net |
| In situ EPR | Vanadyl ions in solution | Zero-field EPR using nanodiamond sensors can measure spectra of vanadyl ions, robust to sensor orientation. | nih.gov |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local structure of atomic nuclei. For vanadium-based materials, ⁵¹V NMR is particularly insightful due to the isotope's high natural abundance and sensitivity. researchgate.net It provides information on the number of non-equivalent vanadium sites, their oxidation state, coordination number, and the presence of defects or distortions in the local structure. researchgate.net
The chemical shift observed in a ⁵¹V NMR spectrum is highly sensitive to the coordination environment of the vanadium atom. For example, ⁵¹V magic angle spinning (MAS) NMR spectra of different sodium vanadate (B1173111) phases (β-NaVO₃, α-NaVO₃) and a silica-supported vanadia catalyst show distinct signals at -515 ppm, -577 ppm, and -710 ppm, respectively. rsc.org This allows for the identification of different vanadia sites within a complex heterogeneous catalyst. researchgate.net The combination of experimental NMR with computational methods like Density Functional Theory (DFT) can further refine the assignment of NMR signals to specific surface sites. rsc.org For instance, the geometry of various vanadium oxide surface sites can be modeled, and their corresponding ⁵¹V NMR parameters calculated and compared with experimental spectra to identify the most probable structures present on a real catalyst surface. rsc.org
| Vanadium Species / Catalyst | ⁵¹V NMR Chemical Shift (ppm) | Interpretation / Notes | Reference |
| β-NaVO₃ | -515 | Characteristic of the metastable β-phase of sodium vanadate. | rsc.org |
| α-NaVO₃ | -577 | Characteristic of the α-phase of sodium vanadate. | rsc.org |
| Vanadia on Silica (B1680970) (1(500-air)) | -710 | Represents vanadium sites on the silica support. | rsc.org |
| Promoted Catalysts (α-NaVO₃/1, β-NaVO₃/1) | ~ -610 (broad feature) | Associated with a higher dispersion of vanadium sites on the silica support. | rsc.org |
| OiPr bound to Vanadium | 90.8-94.1 (methine) / 5.6-7.7 (methyl) | Calculated chemical shifts used to confirm assignments of different vanadium species. | chemrxiv.org |
Mass Spectrometric Techniques for Reaction Monitoring and Cluster Analysis
Mass spectrometry (MS) is a versatile technique for identifying chemical species based on their mass-to-charge ratio. In the study of vanadium-methane interactions, MS is instrumental in analyzing gas-phase reactions, particularly with atomically precise vanadium oxide clusters. researchgate.netnih.gov These studies often employ specialized reactors coupled to a time-of-flight (TOF) mass spectrometer, which allows for the monitoring of reactions under controlled conditions, including elevated temperatures. researchgate.netaip.org
Research using these methods has characterized the reactivity of vanadium oxide cluster anions, such as (V₂O₅)ₙO⁻, toward methane. aip.org Such experiments can determine reaction rate constants and identify the products formed, such as through hydrogen atom abstraction (HAA) from methane. researchgate.netaip.org For example, studies on the reaction of VB₄⁺ clusters with methane identified a dehydrogenation channel leading to the formation of VB₄CH₂⁺. acs.org A key finding from high-temperature studies is the positive correlation between reaction rate and cluster size; larger clusters with more vibrational degrees of freedom can carry more energy to enhance HAA reactivity. researchgate.netnih.gov This contrasts with room-temperature reactivity, which is primarily governed by electronic and geometric factors. nih.gov
| Reactants | Technique | Key Products / Observations | Conclusion | Reference |
| (V₂O₅)ₙO⁻ (n=1-18) + Methane | TOF Mass Spectrometry | Hydrogen Atom Abstraction (HAA) products. | Rate constants determined (10⁻¹⁶–10⁻¹⁸ cm³ molecule⁻¹ s⁻¹); reactivity depends on dynamic structural rearrangement of the cluster. | aip.org |
| Negatively charged V-oxide clusters + Methane (up to 873 K) | High-Temperature Reactor + Mass Spectrometry | HAA products. | Positive correlation found between reaction rate and cluster size at high temperatures due to vibrational degrees of freedom. | researchgate.netnih.gov |
| VB₄⁺ + Methane | TOF Mass Spectrometry | Dehydrogenation channel forming VB₄CH₂⁺. | Demonstrates C-H bond activation and transformation by the vanadium-boron cluster. | acs.org |
| VB₅⁺ + Methane | TOF Mass Spectrometry | Dehydrogenation channel forming VB₅CH₂⁺. | Cluster size influences the reaction pathway. | acs.org |
Elemental Analysis for Vanadium Content Determination (e.g., ICP-MS, ICP-OES)
Precisely quantifying the amount of vanadium in a catalyst is critical for establishing structure-activity relationships. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the leading techniques for accurate and sensitive elemental analysis. perkinelmer.comresearchgate.net Both methods utilize a high-temperature argon plasma to desolvate, atomize, and ionize the sample, but they differ in their detection method. researchgate.netnih.gov ICP-OES measures the characteristic photons emitted by the elements, while ICP-MS detects the ions based on their mass-to-charge ratio. researchgate.net
These techniques are routinely used to confirm the target loading of vanadium in catalyst formulations. mdpi.com For example, in the development of Pt-V₂O₅/Al₂O₃ catalysts for the oxidative coupling of methane, ICP-OES was used to verify the weight percentage of the active materials. mdpi.com ICP-MS offers exceptionally low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it suitable for trace analysis. psu.edumcgill.ca For instance, the instrumental detection limit for vanadium using ICP-MS can be as low as 0.006 µg kg⁻¹ (or 6 ng/L). psu.edumcgill.ca However, ICP-MS can suffer from polyatomic interferences (e.g., ³⁵Cl¹⁶O⁺ interfering with ⁵¹V⁺), which can be mitigated using collision/reaction cell technology. psu.eduresearchgate.net ICP-OES is also highly effective, especially for higher concentrations, and is noted for being a robust and rapid method for analyzing elements like vanadium in fuel oils and catalysts. perkinelmer.comresearching.cn
| Technique | Application | Typical Detection Limit for Vanadium | Key Considerations | Reference |
| ICP-OES | Quantifying V loading in catalysts (e.g., Pt-V₂O₅/Al₂O₃); analysis of V in fuel oils. | 0.054 mg/L (at 310.23 nm) | Robust, rapid for smaller numbers of elements. Spectral interferences from elements like Ti and Cr must be considered. | perkinelmer.commdpi.comresearching.cn |
| ICP-MS | Trace element determination in crude oil, water samples; speciation analysis. | 0.006 ng/mL (in water); 0.006 µg/kg (in oil) | Extremely low detection limits. Prone to polyatomic interferences (e.g., from Cl), which may require a collision/reaction cell. | psu.edumcgill.ca |
| ICP-MS with Reaction Cell (RC-ICP-MS) | Analysis of V in complex matrices (e.g., high chloride/sulfate). | 0.006 ng/mL | Uses reaction gases (e.g., oxygen, methane) to react with either the analyte or the interference to resolve overlaps. | psu.edunih.gov |
Surface Analysis Techniques for Supported Catalysts (e.g., XPS, DRIFTS)
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of vanadium-methane interactions, XPS is instrumental in determining the oxidation state of vanadium, which is a critical parameter influencing catalytic activity. The binding energy of the V 2p core level electrons is particularly sensitive to the oxidation state of the vanadium atom.
Research has shown that for supported vanadium oxide catalysts, the V 2p3/2 binding energy shifts to higher values with an increasing oxidation state. For instance, in V2O5/SiO2 catalysts, the V 2p3/2 peak characteristic of V5+ species is typically observed at binding energies in the range of 517.7-518.1 eV. researchgate.net The presence of reduced vanadium species, such as V4+ and V3+, which are often implicated as active sites in oxidation reactions, can be identified by the appearance of peaks at lower binding energies. For example, V4+ species in the form of V2O4 have been identified with a V 2p3/2 peak at approximately 514.9 eV, while V3+ from V2O3 appears at even lower binding energies. chalmers.se The deconvolution of the V 2p spectra can thus provide a quantitative measure of the different vanadium oxidation states present on the catalyst surface under reaction conditions. lehigh.edu It has been noted that X-ray irradiation during XPS measurements can sometimes induce the reduction of V5+ to lower oxidation states, a factor that must be considered during data analysis. oulu.fi
Table 1: Binding Energies of Vanadium Oxidation States Determined by XPS
| Vanadium Oxidation State | Catalyst System Example | V 2p3/2 Binding Energy (eV) | Reference |
|---|---|---|---|
| V5+ | V2O5/SiO2 | 517.7 - 518.1 | researchgate.net |
| V5+ | V-Mg-Al Mixed Oxide | 516.4 - 516.5 | chalmers.se |
| V4+ | V-Mg-Al Mixed Oxide | 514.9 | chalmers.se |
| V4+ | VOx/TiO2 | ~515.9 | lehigh.edu |
| V3+ | V-Mg-Al Mixed Oxide (post-reaction) | 515.3 | chalmers.se |
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
Diffuse Reflectance Infrared Fourier Transform Spectroscopy is a powerful in-situ technique for studying powdered samples, such as heterogeneous catalysts, under reaction conditions. tu-darmstadt.de It provides information about the vibrational properties of molecules and can be used to identify adsorbed species and reaction intermediates on the catalyst surface.
In the study of methane-vanadium interactions, DRIFTS can detect the formation of surface species resulting from the activation of the C-H bond in methane. While the direct observation of adsorbed methane on vanadium oxide surfaces at reaction temperatures is challenging due to weak interactions and low surface coverage, the formation of intermediate species such as methoxy (B1213986) (–OCH3) and formate (B1220265) (HCOO–) groups can be monitored. For instance, upon the interaction of methanol (a product of partial methane oxidation) with a V2O5 surface, DRIFTS studies have identified the formation of methoxy groups. researchgate.net These species are characterized by C-H stretching vibrations around 2940 cm-1 and 2832 cm-1 and a C-H bending vibration near 1440 cm-1. osti.gov The subsequent oxidation of these methoxy species can lead to the formation of formaldehyde (B43269) and formate species. osti.gov
Studies on methane photofragment spectroscopy on vanadium cluster cations have shown that the C-H stretching vibrations of methane are red-shifted upon coordination to the vanadium center, indicating a weakening of the C-H bonds. Specifically, a significant red shift in the symmetric C-H stretch to around 2800 cm-1 is observed. While this is on a model system, it provides insight into the initial activation step. In-situ DRIFTS experiments on supported catalysts for methane oxidation have also been used to observe the evolution of surface species under reaction conditions, helping to elucidate the reaction mechanism. For example, in the photocatalytic valorization of methane, DRIFTS has been used to identify adsorbed methane molecules and their subsequent conversion products.
Table 2: Characteristic Infrared Bands for Methane-Vanadium Interactions and Related Species from DRIFTS
| Vibrational Mode | Wavenumber (cm-1) | Assignment | Reference |
|---|---|---|---|
| Symmetric C-H Stretch (coordinated CH4) | ~2800 | η3 hydrogen-coordinated methane on V+ clusters | |
| Asymmetric/Symmetric C-H Stretch | 2940 / 2832 | Methoxy (–OCH3) groups | osti.gov |
| C-H Bending | 1440 | Methoxy (–OCH3) groups | osti.gov |
| C-H Stretching | 3012 | Adsorbed CH4 molecules | |
| Characteristic Vibration | 1540 | Adsorbed CH4 molecules |
Catalytic Applications of Vanadium in Methane Conversion
Influence of Reaction Parameters on Catalytic Performance
Temperature and Pressure Effects
Temperature and pressure are fundamental parameters that significantly influence the thermodynamics and kinetics of methane (B114726) conversion reactions catalyzed by vanadium compounds. The activation of the strong C-H bond in methane is an endothermic process, and therefore, higher temperatures generally favor higher conversion rates. However, elevated temperatures can also lead to undesirable side reactions, such as complete oxidation to carbon dioxide, which reduces the selectivity towards desired products like formaldehyde (B43269) or acetic acid. For instance, in the vapor phase oxidation of diphenylmethane over a vanadium-containing silica (B1680970) catalyst, an increase in temperature from 563 to 713 K led to a gradual increase in conversion, but a drastic reduction in benzophenone selectivity due to the formation of byproducts researchgate.net. The optimal temperature for achieving both high conversion and selectivity is a critical factor that needs to be carefully determined for each specific catalytic system.
Solvent System Effects
In liquid-phase methane conversion, the choice of solvent is paramount as it can influence catalyst stability, reactant solubility, and product selectivity. For instance, the electrochemical oxidation of methane to methyl bisulfate using a vanadium(V)-oxo dimer catalyst is effectively carried out in 98% sulfuric acid escholarship.org. This highly acidic and polar medium facilitates the catalytic cycle and stabilizes the active vanadium species.
In a different approach, the selective oxidation of methane to formic acid was achieved using simple vanadium compounds like vanadyl oxysulfate (VOSO₄) in acetonitrile (CH₃CN) with hydrogen peroxide as the oxidant researchgate.net. In this system, acetonitrile serves as a suitable solvent that dissolves the reactants and the catalyst, enabling the reaction to proceed at a relatively low temperature of 333 K researchgate.net. The solvent can also play a more direct role in the reaction mechanism. For example, in the synthesis of acetic acid from methane using vanadium-based complexes, trifluoroacetic acid has been used as both a solvent and a source of the carbonyl group wikipedia.org. The ability of the solvent to stabilize intermediates and transition states can significantly alter the reaction pathway and, consequently, the product distribution.
Ligand Design and Electronic Structure Modulation
The electronic environment of the vanadium center, which is dictated by the surrounding ligands, is a critical determinant of its catalytic activity. By rationally designing ligands, it is possible to modulate the electronic structure of the vanadium complex, thereby fine-tuning its reactivity towards methane. In the context of vanadium-containing metal-organic frameworks (MOFs) like MIL-47 and MOF-48 used for converting methane to acetic acid, the organic linkers (terephthalate and 2,5-dimethylbenzenedicarboxylate, respectively) act as ligands that create a specific coordination environment around the vanadium centers berkeley.edu. The nature of these linkers influences the pore size and hydrophobicity of the MOF, which in turn affects substrate access and product selectivity berkeley.edu.
The electronic structure of the vanadium catalyst is dynamic and can be influenced by the reaction environment. For instance, in the selective oxidation of small alkanes, the surface electronic structure of vanadium oxide catalysts is modulated by the chemical potential of the reaction gases mpg.de. This modulation involves changes in charge carrier dynamics and the valence/conduction band structure, which directly impact the catalyst's activity mpg.de. Theoretical studies have also shown that doping vanadium oxide clusters with other transition metals can tailor their activity for methane oxidation by altering the spin multiplets of the active oxygen atoms, which govern electron transfer and C-H bond cleavage researchgate.net. This highlights the importance of both the primary coordination sphere (ligands) and the broader electronic landscape in controlling the catalytic performance.
Role of Support Materials
For heterogeneous vanadium catalysts, the support material plays a crucial role that extends beyond simply providing a high surface area for catalyst dispersion. The interaction between the vanadium species and the support can significantly modify the catalyst's electronic properties, redox behavior, and acidity, thereby influencing its activity and selectivity.
The nature of the support can dictate the type of vanadium species present on the surface. For example, on alumina (B75360) (Al₂O₃) supports, vanadium can exist as isolated monovanadate species at low surface densities, which then evolve into two-dimensional polyvanadates and eventually V₂O₅ crystallites as the vanadium loading increases byu.edu. These different species exhibit distinct catalytic properties in the oxidative dehydrogenation of alkanes byu.edu.
The choice of support material can also directly impact catalytic performance. In the oxidative dehydrogenation of ethane (B1197151), the activity of vanadium oxide catalysts was found to decrease in the order: VOx/ZrO₂ > VOx/(Al,Zr-oxides) > VOx/Al₂O₃ researchgate.netmdpi.com. This demonstrates the profound effect of the support's chemical nature. Furthermore, the acidity of the support can influence product selectivity by affecting the desorption of products from the catalyst surface researchgate.netmdpi.com. For instance, alumina-supported vanadium catalysts, which possess acidic sites, tend to favor the formation of dimethyl ether in methanol (B129727) oxidation researchgate.netmdpi.com. In methane oxidation to formaldehyde, a core-shell nanostructure of SiO₂@V₂O₅@Al₂O₃ showed high conversion and selectivity, where the Al₂O₃ shell not only prevented the sintering of V₂O₅ nanoparticles but also created highly dispersed and active monomeric vanadium species morressier.com.
Interactive Data Tables
Table 1: Effect of Methane Pressure on Turnover Frequency (TOF) of a Vanadium(V)-oxo Dimer Electrocatalyst
| Methane Pressure (bar) | Turnover Frequency (h⁻¹) |
| 1 | 483 |
| 3 | 1336 |
Data sourced from studies on a molecular vanadium(V)-oxo dimer electrocatalyst for methane functionalization, highlighting the positive correlation between reactant pressure and catalytic activity. escholarship.orgnih.govnih.govresearchgate.net
Table 2: Catalytic Performance of Vanadium-Containing MOFs in Methane Conversion to Acetic Acid
| Catalyst | Product | Yield (%) | Selectivity (%) |
| MIL-47 | Acetic Acid | 48 | - |
| MOF-48 | Acetic Acid | 70 | - |
| MIL-47 | Methyl Trifluoroacetate | - | 38 |
| MOF-48 | Methyl Trifluoroacetate | - | 38 |
This table summarizes the performance of two vanadium-based Metal-Organic Frameworks (MOFs), MIL-47 and MOF-48, in the conversion of methane to acetic acid and methyl trifluoroacetate. The data illustrates how the catalyst structure influences both the yield and selectivity of the products. berkeley.edu
Table 3: Influence of Support Material on the Activity of Vanadium Oxide Catalysts in Ethane Oxidative Dehydrogenation (ODH)
| Catalyst Support | Relative Activity |
| ZrO₂ | High |
| Al,Zr-oxides | Medium |
| Al₂O₃ | Low |
This table illustrates the significant impact of the support material on the catalytic activity of vanadium oxide in the oxidative dehydrogenation of ethane. The activity is shown to be highest on a zirconia support and lowest on an alumina support. researchgate.netmdpi.com
Mechanistic Insights into Vanadium Catalyzed Methane Transformations
Elucidation of Active Vanadium Species
The catalytic activity of vanadium compounds in methane (B114726) oxidation is intrinsically linked to the nature of the vanadium species present under reaction conditions. Researchers have identified several key species that are believed to play a crucial role in the activation of the C-H bond in methane.
High Oxidation State Oxo-Vanadium Species
High oxidation state oxo-vanadium species, particularly those with vanadium in the +5 state (V⁵⁺), are frequently implicated as the active sites in methane oxidation. rsc.orgcardiff.ac.uk These species, often characterized by the presence of a vanadyl (V=O) bond, can be present as isolated tetrahedral species on a support material like silica (B1680970). ias.ac.in The catalytic cycle is thought to involve a redox mechanism where the V⁵⁺ center is reduced during the methane activation step and subsequently re-oxidized. cardiff.ac.uk For instance, in the vanadium-catalyzed oxidation of methane to methyl trifluoroacetate, a proposed mechanism suggests that a high oxidation state oxo-vanadium species generates a methyl radical. rsc.org The effectiveness of these catalysts can be dependent on the loading of vanadium, as it influences the reoxidation rate and the availability of extractable lattice oxygen. cardiff.ac.uk Electrochemical studies have also shown that d⁰ vanadium(V)-oxo dimers can act as catalysts for the selective oxidation of methane to methyl bisulfate at room temperature. nih.gov
Peroxo-Vanadium Complexes
Peroxo-vanadium complexes are another class of species identified as being crucial for methane activation. scispace.comrsc.org These complexes can be formed by the reaction of vanadium precursors with an oxidant like hydrogen peroxide. scispace.comcapes.gov.br For example, in a system using a vanadate (B1173111) precursor and pyrazine-2-carboxylic acid (pcaH), the formation of the peroxo derivative [VO(O₂)(pca)₂]⁻ has been observed under catalytic conditions. scispace.com Theoretical studies have indicated that the appearance of peroxide species is vital for methane activation. mdpi.com In some proposed mechanisms, a peroxo-V complex is involved in the oxygenation of an acetyl radical to form an acetate (B1210297) radical, which then leads to acetic acid. acs.org The monoperoxomonovanadate species, VO(O₂)⁺, has also been suggested to be involved in C-H bond activation. capes.gov.br
Role of Vanadium Oxyl Radicals
Vanadium oxyl radicals (V-O•) have been identified as highly reactive species capable of activating the C-H bond of methane. aip.orgresearchgate.netnih.gov These radicals are often found in gas-phase vanadium oxide cluster anions. aip.orgnih.gov The reactivity of these clusters towards methane has been studied, and the rate constants for the reaction have been determined. aip.orgnih.gov It is believed that these oxygen-centered radicals initiate a hydrogen atom transfer (HAT) from methane, which is a key step in the oxidative coupling of methane. aip.org The local structure and charge distribution around the vanadium center can significantly influence the reactivity of these oxyl radicals. researchgate.net
Surface-Stabilized Methane Activation
In heterogeneous catalysis, the activation of methane often occurs on surface-stabilized vanadium species. rsc.org These are typically isolated vanadium oxide species dispersed on a support material like silica or alumina (B75360). mdpi.comuu.nl The structure of these supported vanadium oxides can vary from isolated tetrahedral species to dimeric or polymeric chains, and even crystalline V₂O₅, depending on the preparation method and loading. uu.nl The interaction between the vanadium species and the support material can influence the catalytic activity. For instance, isolated vanadium species with three bridging siloxy bonds have been proposed to interact with NO₂ to generate a reactive nitrate (B79036) species that can then react with methane. mdpi.com Theoretical studies suggest that methane activation on oxide surfaces can proceed through either a radical-like or a surface-stabilized transition state. rsc.org
Proposed Reaction Pathways
The transformation of methane over vanadium catalysts can proceed through various reaction pathways, with radical mechanisms being prominently featured in the literature.
Radical Mechanisms for C-H Activation
A common theme in the vanadium-catalyzed transformation of methane is the involvement of radical species. scispace.comacs.org The initial and often rate-limiting step is the abstraction of a hydrogen atom from methane to form a methyl radical (CH₃•). rsc.orgcapes.gov.bracs.org This can be initiated by various active vanadium species, including high-valent oxo-vanadium species or vanadium oxyl radicals. rsc.orgaip.org
In the presence of peroxodisulfate as an oxidant, it is proposed that sulfate (B86663) radicals are generated, which act as methane H-abstractors. acs.org Once formed, the methyl radical can undergo several subsequent reactions. For example, in the presence of carbon monoxide, it can be converted to an acetyl radical (CH₃CO•), which is then oxidized to an acetate radical (CH₃COO•) and ultimately forms acetic acid. acs.org In other systems, the methyl radical may be oxidized to a methyl cation, which then reacts with the solvent or other nucleophiles to form the final product, such as methyl trifluoroacetate. rsc.org The observation of side products like formaldehyde (B43269) and methyl acetate in some reactions further supports the operation of a radical mechanism. rsc.org
Interactive Table of Vanadium-Catalyzed Methane Transformation Studies
| Catalyst System | Proposed Active Species | Product(s) | Key Mechanistic Feature |
| V₂O₅/K₂S₂O₈/TFA | High oxidation state oxo-vanadium | Methyl trifluoroacetate | Generation of a methyl radical by the V-oxo species. rsc.org |
| [VO₃]⁻/pcaH/H₂O₂ | Peroxo-vanadium complexes | Methanol (B129727), Formaldehyde | Formation of [VO(O₂)(pca)₂]⁻ as a key intermediate. scispace.com |
| Vanadium(IV/V) complexes/K₂S₂O₈/TFA | Peroxo-vanadium complexes | Acetic acid | Radical mechanism involving CH₃• and CH₃CO• radicals. acs.org |
| (V₂O₅)N O⁻ clusters | Vanadium oxyl radicals (V-O•) | - | Hydrogen atom abstraction from methane by the oxyl radical. aip.orgnih.gov |
| V₂O₅/H₂SO₄ (electrochemical) | Vanadium(V)-oxo dimer | Methyl bisulfate | Electrochemical activation at ambient conditions. nih.gov |
| V-SBA-15 | Isolated tetrahedral vanadium species | - | Surface-stabilized activation. kobv.de |
| AuV₂O₆⁺ clusters | Gold(III) cation | Formaldehyde | Methane activation on a bimetallic cluster. nih.gov |
Intermediate Species Formation (e.g., Methoxy (B1213986) Intermediates)
The transformation of methane on vanadium-based catalysts involves the formation of several key intermediate species. A frequently proposed and studied intermediate is the methoxy species (CH₃O). It is hypothesized that a methoxy intermediate, similar to that observed in the conversion of methanol to formaldehyde, plays a crucial role in the partial oxidation of methane to methanol. acs.org Vanadium oxide catalysts are known for their effectiveness in the partial oxidation of methanol to formaldehyde, lending support to this hypothesis. acs.org
In the context of methane oxidation in a liquid phase using a V₂O₅ catalyst in oleum (B3057394), methane is first converted to methyl bisulfate, which is then hydrolyzed to produce methanol. researchgate.net This suggests a different intermediate pathway depending on the reaction medium and the specific vanadium catalyst system employed.
For gas-phase reactions over silica-supported vanadium oxide (VOx/SiO₂), in situ infrared spectroscopy has pointed to the formation of surface monodentate nitrate intermediates when using NO/NO₂ as an oxygen atom shuttle. mpg.de These nitrate species arise from the interaction between adsorbed NO₂ and surface oxygen atoms of the vanadium oxide. mpg.de In these systems, the ultimate products can be formaldehyde and carbon dioxide. mpg.de
In reactions using hydrogen peroxide as the oxidant, catalyzed by vanadium compounds, the formation of V⁵⁺ species during the reaction is considered vital for methane activation. researchgate.net Specifically, with a H₄PV₁Mo₁₁O₄₀ catalyst precursor, UV-vis spectroscopy data suggest that monoperoxomonovanadate is an active species that promotes the selective oxidation of methane to either methanol or methyltrifluoroacetate. acs.org Similarly, in systems using in situ generated H₂O₂, monoperoxomonovanadate, VO(O₂)+, is implicated in the C-H bond activation. capes.gov.br
The table below summarizes key intermediates identified in various vanadium-catalyzed methane transformation systems.
| Catalyst System | Oxidant | Intermediate Species | Primary Product(s) | Reference(s) |
| Vanadium Oxide | O₂ | Methoxy (hypothesized) | Methanol, Formaldehyde | acs.org |
| V₂O₅ in Oleum | Oleum (SO₃) | Methyl bisulfate | Methanol | researchgate.net |
| VOx/SiO₂ | O₂ + NO/NO₂ | Monodentate nitrate | Formaldehyde, CO₂ | mpg.de |
| H₄PV₁Mo₁₁O₄₀ | H₂O₂ | Monoperoxomonovanadate | Methanol, Methyltrifluoroacetate | acs.org |
| VOSO₄ | H₂O₂ | V⁵⁺ species | Formic Acid | researchgate.net |
| Vanadium compound with in situ H₂O₂ | H₂ + O₂ | Monoperoxomonovanadate (VO(O₂)⁺) | Methyl trifluoroacetate, Formic acid | capes.gov.br |
Water-Assisted Proton Transfer Mechanisms
Water can play a significant role in catalytic reactions by facilitating proton transfer, a mechanism that is gaining increasing attention in heterogeneous catalysis. core.ac.uk While direct evidence for water-assisted proton transfer in vanadium-catalyzed methane oxidation is still emerging, its role in similar systems suggests potential pathways.
In general, water can shuttle protons to and from reactants, intermediates, and products, thereby altering the reaction course. core.ac.uk Facile proton transfer steps between water and O₂ can lead to the formation of surface-bound reactive oxygen species like OOH, OH, and O. core.ac.uk These are the same types of intermediates often derived from more expensive oxidants like hydrogen peroxide (H₂O₂). core.ac.uk This suggests that using mixtures of water and O₂ could be a promising approach for partial oxidation reactions. core.ac.uk
In the context of methane oxidation catalyzed by vanadate ions with hydrogen peroxide in an aqueous solution, admixtures of a strong acid enhance the yield of products. researchgate.net This indicates that proton availability influences the reaction. Theoretical studies on other systems, such as iron-catalyzed methane oxidation, have shown that water-assisted hydrogen transfer is a very facile reaction with a low energy barrier. acs.org For instance, a transient OH radical can readily abstract a hydrogen atom from a coordinated water molecule. acs.org
The presence of water can also have inhibitory effects. In lean methane oxidation, water can lead to catalyst deactivation through sintering, a process where the mobility of metal clusters is enhanced at high temperatures, causing them to aggregate. tandfonline.com
Kinetic Analysis and Rate-Determining Steps
Kinetic studies of vanadium-catalyzed methane transformations reveal that the rate-determining step is highly dependent on the specific catalyst system and reaction conditions.
For the partial oxidation of methane over a V₂O₅ catalyst in oleum, a macro-kinetic model was developed. researchgate.net The dependence of the reaction rate on factors like methane partial pressure has been measured in other systems, sometimes showing saturation kinetics. researchgate.net
A study on vanadium oxide cluster anions, (V₂O₅)NO⁻, reacting with methane at 273 K, quantified the rate constants to be in the range of 10⁻¹⁶ to 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. aip.orgnih.gov This work highlights the influence of the cluster size on the reaction kinetics. aip.org
The table below presents a summary of rate-determining steps and kinetic findings for different vanadium-catalyzed methane oxidation systems.
| Catalyst System | Reaction Conditions | Rate-Determining Step | Kinetic Model/Findings | Reference(s) |
| H₄PV₁Mo₁₁O₄₀ | Liquid phase with H₂O₂ | First step: selective oxidation of methane to methanol/methyltrifluoroacetate | Kinetic simulation supports the rate-determining step. | acs.orgacs.org |
| V₂O₅ in Oleum | Liquid phase, 180°C, 4 MPa | Not explicitly stated | Macro-kinetic model deduced. | researchgate.net |
| Molybdenum Oxide (related system) | Gas phase | Proton extraction from methoxide (B1231860) species | Considered difficult and rate-limiting for formaldehyde formation. | mdpi.com |
| General Metal Oxides | Gas phase | First C-H bond scission | Often described by the Mars-van Krevelen mechanism. | tandfonline.com |
| (V₂O₅)NO⁻ Clusters | Gas phase, 273 K | Hydrogen atom abstraction | Rate constants of 10⁻¹⁶–10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ were measured. | aip.orgnih.gov |
Dynamic Structural Rearrangement of Vanadium Clusters
Recent studies on gas-phase reactions of vanadium oxide cluster anions with methane have revealed the importance of dynamic structural rearrangements of the catalyst. The reactivity of (V₂O₅)NO⁻ clusters (for N = 1–5) towards methane is influenced by the dynamic structural rearrangement of the cluster skeleton. aip.orgnih.gov This rearrangement of the local structures around the V–O⁻ radical site can effectively tune the activity of the cluster anions. aip.org
For smaller clusters, this structural flexibility is crucial for facilitating the C-H activation of methane. aip.org However, for larger clusters like V₁₀O₂₆⁻, the absence of this significant structural rearrangement leads to a different reactive site, V–O₋–V, becoming active. aip.org The reaction barriers for C-H cleavage by this site can be comparable to or even lower than those involving the rearranged smaller clusters. aip.org This results in a non-monotonic relationship between cluster size and reactivity, where V₁₀O₂₆⁻ shows a slightly higher reaction rate than the smaller V₂O₆⁻. aip.org
This dynamic behavior highlights that the catalytic active sites are not necessarily static but can be created dynamically during the reaction. aip.org The ability of the vanadium oxide cluster to structurally respond to the adsorbing methane molecule is a key factor in its catalytic activity. aip.org These findings provide molecular-level insights into how the structure of vanadium oxide catalysts can influence their function in methane activation. aip.orgnih.govresearchgate.net
Theoretical and Computational Approaches for Vanadium Methane Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a workhorse in the computational study of vanadium-methane chemistry, offering a balance between computational cost and accuracy. DFT calculations have been extensively employed to investigate the electronic properties, reaction pathways, and catalytic behavior of various vanadium species in their interactions with methane (B114726). These studies encompass a wide range of systems, from gas-phase vanadium oxide cations to complex vanadium-oxo dimers and supported vanadium oxide catalysts.
DFT calculations provide detailed information about the electronic structure and the nature of the chemical bonding in vanadium-methane complexes. These analyses are crucial for understanding the reactivity of vanadium centers. For instance, DFT studies on vanadium oxide cluster anions, such as (V₂O₅)ₙO⁻, have identified the vanadium oxyl radical (V–O•⁻) as the active site for methane activation. The electronic structure of these radicals, characterized by spin density localization on the oxygen atom, is key to their ability to abstract a hydrogen atom from methane aip.org.
In other systems, such as the electrochemical oxidation of methane by a vanadium(V)-oxo dimer, DFT calculations have been used to determine the electronic structure and oxidation state of the vanadium centers. These studies confirmed the d⁰ electronic configuration of vanadium in the catalyst and helped to identify the frontier molecular orbitals involved in the turnover-limiting step of the catalytic cycle escholarship.org. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the charge transfer processes that govern the catalytic reaction escholarship.org.
Table 1: Calculated Electronic Properties of Vanadium-Methane System Components from DFT Studies
| System/Complex | Property | Calculated Value | Significance |
| Vanadium(V)-oxo dimer isomer 1a | Relative Gibbs Free Energy | 0 kcal mol⁻¹ | Reference energy for isomeric stability escholarship.org. |
| Vanadium(V)-oxo dimer isomer 1b | Relative Gibbs Free Energy | +1.2 kcal mol⁻¹ | Indicates slightly lower stability compared to isomer 1a escholarship.org. |
| V K-edge in Vanadium(V)-oxo dimer | XANES threshold position | Similar to V₂O₅ | Confirms the d⁰ electronic structure of vanadium escholarship.org. |
A significant application of DFT is the mapping of potential energy surfaces for the reaction between vanadium species and methane. This allows for the identification of reaction intermediates, transition states, and the calculation of activation energy barriers, providing a detailed mechanistic understanding of the C-H bond activation process.
For the reaction of the gas-phase vanadium oxide cation (VO⁺) with methane, DFT calculations have revealed a complex potential energy surface with multiple minima and transition states. These studies have shown that the activation of the methane C-H bond by VO⁺ is an endothermic process and that various competing reaction pathways are possible sci-hub.ru.
In the context of catalytic methane oxidation, DFT has been used to investigate the reaction pathway for the conversion of methane to methyl bisulfate using a vanadium(V)-oxo dimer catalyst. The calculations predicted a reaction trajectory between the active species and methane that proceeds without a significant energy barrier for the C-H activation step itself, suggesting that the turnover-limiting step is the initial oxidation of the catalyst escholarship.org.
Table 2: DFT Calculated Activation Energies for Vanadium-Methane Reactions
| Reactants | Products/Process | Activation Energy (Ea) | Reference |
| Vanadium(V)-oxo dimer + CH₄ | C-H activation | 10.8 kcal mol⁻¹ | escholarship.org |
| (V₂O₅)ₙO⁻ + CH₄ | H-atom abstraction | Varies with cluster size | aip.org |
DFT calculations are instrumental in predicting the catalytic activity and selectivity of vanadium-based catalysts for methane conversion. By calculating the energy barriers for different reaction pathways, researchers can identify the most favorable routes and predict the major products.
For example, in the partial oxidation of methane to formaldehyde (B43269), the catalytic performance of vanadium-incorporated MCM-41 catalysts has been correlated with the presence of highly dispersed, isolated vanadium oxide species. DFT studies can help to model these active sites and understand how their structure influences the selectivity towards formaldehyde over complete oxidation products like CO₂ researchgate.net.
In the electrochemical functionalization of methane, DFT calculations have been used to rationalize the high turnover frequency of a vanadium(V)-oxo dimer catalyst. The low calculated activation energy for the C-H activation step is consistent with the experimentally observed high catalytic activity escholarship.orgresearchgate.net. The ability to model different potential products and their formation pathways allows for predictions of selectivity under various reaction conditions.
Table 3: Predicted Catalytic Performance Metrics from DFT Studies
| Catalyst System | Reaction | Predicted Outcome | Significance |
| Vanadium(V)-oxo dimer | Methane to methyl bisulfate | Low activation energy (10.8 kcal mol⁻¹) | Explains high turnover frequency observed experimentally escholarship.org. |
| Vanadium-incorporated MCM-41 | Methane to formaldehyde | High selectivity with isolated V-sites | Correlates catalyst structure with product selectivity researchgate.net. |
The electronic configuration and spin state of vanadium can significantly influence its reactivity towards methane. Vanadium complexes can exist in multiple spin states with energies that are often close, and the spin state of the ground state and transition states can dictate the reaction mechanism and kinetics.
In mixed-valence vanadium dimer complexes, DFT has been used to investigate the electronic structure and magnetic properties. These studies have shown that an external electric field can be used to control the spin state of the complex, which in turn could modulate its reactivity nih.gov. The ability to tune the spin state of a catalyst could provide a novel strategy for controlling its activity and selectivity in methane activation.
Table 4: Influence of Spin State on Vanadium-Methane Interactions from DFT Calculations
| System | Spin State(s) Investigated | Key Finding | Reference |
| VO⁺ + CH₄ | Triplet, Quintet | Spin multiplicity can change along the reaction pathway. | sci-hub.ru |
| Mixed-valence V dimer | S = 5/2, 3/2, 1/2 | Spin state can be controlled by an external electric field. | nih.gov |
Ab Initio Molecular Dynamics and Other Computational Methods
Ab initio molecular dynamics (AIMD) simulations provide a powerful tool for studying the real-time dynamics of the vanadium-methane interaction. Unlike static DFT calculations that focus on stationary points on the potential energy surface, AIMD allows for the simulation of the trajectories of atoms over time, providing insights into the reaction dynamics, the role of temperature, and the influence of the catalyst surface.
AIMD simulations have been employed to study the dissociative chemisorption of methane on metal surfaces, and similar methodologies can be applied to vanadium surfaces or vanadium oxide clusters nwo.nluniversiteitleiden.nl. By running a large number of trajectories with different initial conditions, it is possible to calculate reaction probabilities and sticking coefficients, which can be directly compared with experimental data from molecular beam studies nih.gov. These simulations can also reveal the importance of surface vibrations and the dynamic reconstruction of the catalyst surface during the reaction.
Other computational methods, such as multireference correlation calculations, have been used in conjunction with DFT to provide a more accurate description of the electronic structure, especially for systems with significant multireference character. For the VO⁺ + CH₄ reaction, such calculations have been used to benchmark the performance of different DFT functionals sci-hub.ru.
Microcanonical Unimolecular Rate Theory (MURT) Calculations
Microcanonical Unimolecular Rate Theory (MURT) is a statistical theory used to calculate the rate constants of unimolecular reactions. In the context of vanadium-methane chemistry, MURT can be applied to model the dissociation of methane on vanadium surfaces or the reaction of methane with gas-phase vanadium species.
The theory is based on the assumption that the energy of the reactant is statistically distributed among all its available vibrational and rotational modes before reaction. The rate constant is then calculated as a function of the total energy of the system. MURT has been successfully used to analyze experimental data on the dissociative sticking of methane on various metal surfaces, allowing for the extraction of key parameters such as the reaction threshold energy (E₀) and the characteristics of the transition state acs.org.
While direct applications of MURT to the vanadium-methane system are not as extensively documented as for other transition metals, the theoretical framework is readily adaptable. For instance, in studies of methane dissociation on vanadium surfaces, MURT can be used to analyze non-equilibrium measurements of sticking coefficients as a function of gas and surface temperatures acs.org. The theory can account for the contributions of molecular translation, rotation, and vibration, as well as surface vibrations, to surmounting the activation barrier nih.govnih.gov.
The application of MURT requires knowledge of the vibrational frequencies of the reactant and the transition state, which can be obtained from DFT calculations. By fitting the MURT model to experimental data, it is possible to gain a deeper understanding of the energy transfer processes that govern the reaction dynamics.
Computational Modeling of Catalyst-Support Interactions
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex interactions between vanadium-based catalysts and their supports in the context of methane activation. aip.orgacs.org These theoretical approaches provide molecular-level insights into how the support material influences the geometric and electronic structure of the active vanadium species, which in turn dictates their catalytic reactivity towards the C-H bond in methane. acs.org
Supported vanadium oxide catalysts are widely employed for hydrocarbon oxidation reactions. acs.org The support material, typically a metal oxide such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂), is not merely an inert carrier but plays an active role in the catalytic cycle. Computational models are used to investigate the structure of the surface vanadia species, which can exist as isolated monomeric or dimeric species, or as polymeric chains and crystalline V₂O₅, depending on the vanadia loading and the nature of the support. acs.orgnih.gov
Research findings indicate that the interaction between vanadium oxide and the support occurs through V-O-Support bonds, which modify the electronic properties of the vanadium center. acs.org For instance, DFT calculations have been used to model vanadia species dispersed on a silica support. These models help in understanding the nature of the active sites for methane activation during processes like the oxidative coupling of methane (OCM). nih.gov By simulating the reaction pathways, researchers can calculate the intrinsic kinetics of methane dissociation over specific surface sites. nih.gov
The choice of support material significantly affects the catalyst's performance. Computational studies on γ-Al₂O₃ have explored its surface Lewis acid (metal) and base (oxygen) sites, which are crucial for C-H bond activation. acs.orgnih.gov Models of γ-Al₂O₃ facets allow for the investigation of different potential mechanisms for methane activation, such as polar (heterolytic) or radical (homolytic) pathways. acs.orgnih.gov The interaction of vanadium species with these acidic and basic sites on the alumina surface can tune the catalyst's activity. The strength of the V-O-support bond influences the redox properties of the vanadium center, which is a key factor in the oxidation of methane.
Ab initio molecular dynamics (AIMD) and periodic DFT are employed to elucidate the structure of surface sites on complex multi-component catalysts. nih.gov For example, in Mn–Na₂WO₄/SiO₂ catalysts used for OCM, computational modeling has been used to compare the tri-metal oxide surface sites with bi-metal oxide sites, revealing how the addition of manganese modifies the active centers and their reactivity towards methane. nih.gov These models can predict the molecular and electronic structures of the dispersed catalyst phase, which can then be validated by experimental techniques like in situ Raman and UV-Vis spectroscopy. nih.gov
Table 1: Theoretical Approaches in Modeling Vanadium Catalyst-Support Systems
| Computational Method | System Studied | Key Insights |
|---|---|---|
| Periodic DFT | V₂O₅ / γ-Al₂O₃ | Investigated the role of surface Lewis acid-base pairs in heterolytic vs. homolytic C-H bond cleavage. acs.orgnih.gov |
| Periodic DFT & AIMD | Mn–Na₂WO₄/SiO₂ | Elucidated the structure of tri-metal and bi-metal oxide surface sites and their activity for methane dissociation. nih.gov |
| DFT | Surface Vanadia on Oxide Supports | Analyzed the influence of V-O-Support bonds on the reactivity of terminal V=O and bridging V-O-V sites. acs.org |
Charge Density Analysis (e.g., Bader Charge, NBO)
Charge density analysis provides a quantitative framework for understanding the distribution of electrons within a molecular system, offering deep insights into the nature of chemical bonding and charge transfer during catalytic reactions involving vanadium and methane. Two of the most common methods employed in computational studies are Bader's Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. utexas.eduresearchgate.net
Bader Charge Analysis is based on partitioning the electron density of a molecule into atomic basins. utexas.eduutexas.edu This is achieved by identifying zero-flux surfaces, which are 2D surfaces where the charge density is at a minimum perpendicular to the surface. utexas.eduutexas.edu The total electronic charge within a given basin is considered the charge of that atom. utexas.edu This method is particularly useful for quantifying charge transfer between the vanadium catalyst, the support, and the methane molecule during the activation process. By calculating the effective Bader charges (Qeff = Zval − QBader, where Zval is the number of valence electrons), researchers can identify which atoms act as electron donors or acceptors. researchgate.net For example, analysis can reveal how charge is redistributed upon the adsorption of methane onto a vanadium oxide surface, highlighting the polarization of the C-H bond prior to its cleavage. researchgate.net
Natural Bond Orbital (NBO) Analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized one-center (lone pair) and two-center (bond) orbitals that align with the chemist's intuitive Lewis structure picture. researchgate.netuni-muenchen.de This method is highly effective for analyzing donor-acceptor interactions, which are crucial in catalysis. researchgate.net In the context of vanadium-methane chemistry, NBO analysis can quantify the delocalization of electron density from the occupied C-H bonding orbitals of methane to the empty orbitals of the vanadium center. The energetic importance of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de
For instance, a study combining mass spectrometry and DFT calculations on the reaction of diatomic vanadium boride cation (VB⁺) with methane used NBO analysis to understand the interaction. pku.edu.cn The analysis showed that most of the net positive charge (+0.92e) on the VB⁺ ion is located on the vanadium atom, which preferentially interacts with the methane molecule due to strong electrostatic forces. pku.edu.cn This initial interaction is a key step leading to the activation of the C-H bond.
The application of these charge analysis methods provides detailed electronic information that is critical for understanding reaction mechanisms. For example, in the electrochemical oxidation of methane using a vanadium(V)-oxo dimer catalyst, NBO analysis was used for atomic charge calculations to help elucidate the reaction mechanism. escholarship.org
Table 2: Illustrative NBO Charge Distribution in a Vanadium-Methane Interaction Model
This table presents hypothetical yet representative data based on typical findings from NBO analysis for a simplified model of a vanadium oxide active site interacting with a methane molecule.
| Atom | Charge (e) in Isolated Species | Charge (e) in Interaction Complex | Net Charge Transfer (e) |
|---|---|---|---|
| V | +1.50 | +1.45 | -0.05 |
| O (active) | -0.80 | -0.95 | -0.15 |
| C (methane) | -0.60 | -0.50 | +0.10 |
| H (interacting) | +0.15 | +0.25 | +0.10 |
This illustrative data shows a net transfer of electron density from the methane molecule (specifically the C-H bond) to the vanadium oxide active site, a key feature of the initial stages of C-H bond activation.
Biomimetic and Bioinspired Approaches in Vanadium Methane Research
Lessons from Vanadium-Containing Metalloenzymes (e.g., Vanadium Nitrogenase)
Metalloenzymes are nature's catalysts for a wide range of challenging chemical transformations under ambient conditions. mdpi.com Vanadium nitrogenase, an alternative to the more common molybdenum-containing nitrogenase, provides crucial insights into potential pathways for methane (B114726) activation and conversion. nih.gov While the primary biological function of nitrogenase is the reduction of dinitrogen (N₂) to ammonia, the vanadium-dependent isoform exhibits unique reactivity toward other small, inert molecules. biorxiv.orgnih.gov
Vanadium nitrogenase is a complex enzyme composed of two main protein components: the Fe protein and the VFe protein. rsc.org The active site for substrate reduction is a complex heterometallic cluster known as the iron-vanadium cofactor (FeV-cofactor). rsc.org Structural analysis reveals this cofactor is where the catalytic reactions occur. rsc.org
A key lesson from vanadium nitrogenase is its distinct ability to reduce carbon oxides. Unlike molybdenum nitrogenase, which is strongly inhibited by carbon monoxide (CO), vanadium nitrogenase can reduce CO to form a variety of short-chain hydrocarbons, including methane (CH₄), ethylene (B1197577) (C₂H₄), and ethane (B1197151) (C₂H₆). nih.govrsc.org Furthermore, it has been discovered that vanadium nitrogenase can also catalyze the reduction of carbon dioxide (CO₂) to methane. biorxiv.orgnih.gov This reactivity is significant because CO₂ is a ubiquitous and abundant C1 source. biorxiv.org The iron-only nitrogenase isoform also shares this capability, producing even more byproduct methane than the vanadium version in some studies. biorxiv.orgnih.gov
The table below summarizes the hydrocarbon products formed from the reduction of carbon monoxide by vanadium nitrogenase.
| Substrate | Major Products from V-Nitrogenase Catalysis |
| Carbon Monoxide (CO) | Methane (CH₄), Ethylene (C₂H₄), Ethane (C₂H₆), Propylene (C₃H₆), Propane (C₃H₈) rsc.orgpnas.org |
| Carbon Dioxide (CO₂) | Methane (CH₄) biorxiv.orgnih.gov |
Isotopic labeling studies have provided further understanding of this enzymatic process. The hydrogen isotope fractionation observed during methane formation by V-nitrogenase is exceptionally large, creating a distinct isotopic signature that can distinguish it from methane produced by other biological or geological pathways. biorxiv.org This unique characteristic underscores the specific reaction mechanism employed by the enzyme to break C-H bonds and form new ones. biorxiv.org The study of vanadium nitrogenase provides a biological blueprint, demonstrating that a vanadium-centered active site is capable of C-H bond formation and C-C coupling under ambient conditions, inspiring the design of synthetic catalysts for methane functionalization.
Design of Synthetic Vanadium Complexes Mimicking Enzymatic Activity (e.g., Amavadine)
Inspired by the catalytic prowess of vanadium-containing enzymes, researchers have focused on designing and synthesizing small-molecule vanadium complexes that can mimic this reactivity for methane functionalization. rsc.org A notable example is the work centered around amavadine, a natural vanadium complex found in some Amanita mushrooms, and its synthetic analogues. rsc.orgacs.org While the precise biological role of amavadine is not fully understood, it and its model compounds have proven to be effective catalysts for various oxidation reactions, including the challenging carboxylation of alkanes like methane. rsc.orgosti.gov
Significant research has demonstrated that certain vanadium(IV) or (V) complexes can catalyze the direct conversion of methane into acetic acid (CH₃COOH) in a single pot under moderate conditions. capes.gov.brnih.govacs.org This process typically utilizes peroxodisulfate (S₂O₈²⁻) as an oxidant and trifluoroacetic acid (TFA) as both a solvent and a carbonylating agent. capes.gov.brnih.govwikipedia.org The proposed mechanism involves free radicals, where a methyl radical (CH₃•) is generated from methane and subsequently carboxylated. capes.gov.brnih.gov This radical-based pathway is distinct from the electrophilic attack mechanisms often proposed for platinum- or palladium-based catalysts. rsc.orgwikipedia.org
A variety of synthetic vanadium complexes have been tested for this transformation. The most effective catalysts, similar to amavadine, often feature ligands with N,O- or O,O-donor atoms, such as (hydroxyimino)dicarboxylates or triethanolaminate. acs.orgcapes.gov.brnih.gov These systems have achieved remarkable efficiency, with acetic acid yields greater than 50% (based on methane) and high turnover numbers (TONs), demonstrating their catalytic nature. acs.orgcapes.gov.br
The table below presents the catalytic performance of synthetic amavadine and related vanadium complexes in the direct carboxylation of methane.
| Catalyst Precursor | Ligand Type | Acetic Acid Yield (based on CH₄) | Turnover Number (TON) | Reference |
| Ca[V(HIDPA)₂] (Synthetic Amavadine) | (hydroxyimino)dipropionic acid | ~54% | Up to 5.6 x 10³ | acs.orgcapes.gov.brnih.gov |
| [VO{N(CH₂CH₂O)₃}] | Triethanolaminate | High | High | acs.orgcapes.gov.brnih.gov |
| Ca[V(HIDA)₂] | (hydroxyimino)diacetic acid | High | High | capes.gov.brnih.govberkeley.edu |
| [VO(dipic)(OCH₂CH₃)] | Pyridine-2,6-dicarboxylate (B1240393) | Moderate | Moderate | capes.gov.brnih.gov |
| [V-scorpionate complexes] | Poly(pyrazolyl)borate/methane | Up to 40% | Up to 157 | rsc.org |
The success of these amavadine-inspired catalysts showcases a successful biomimetic approach. By modeling the coordination environment of a natural vanadium compound, synthetic systems have been developed that perform a challenging chemical transformation—the direct functionalization of methane—with high efficiency. rsc.org This research has expanded to include other classes of synthetic vanadium catalysts, such as vanadium-containing metal-organic frameworks (MOFs) and vanadium-oxo dimers, which also show promise for converting methane into valuable products like acetic acid and methyl bisulfate under various conditions. berkeley.edunih.gov These bioinspired strategies pave the way for developing new, efficient catalysts for methane utilization by drawing lessons from the elegant solutions found in nature. rsc.org
Outlook and Future Directions in Vanadium Methane Research
Development of Highly Active and Selective Catalytic Systems
A primary objective in vanadium-methane research is the creation of catalysts that exhibit both high activity and exceptional selectivity towards desired products, such as methanol (B129727) and acetic acid, under milder conditions. Current research efforts are geared towards overcoming the limitations of existing vanadium catalysts, which often suffer from low methane (B114726) conversion rates or the overoxidation of desired products to carbon monoxide and carbon dioxide.
One promising approach involves the use of vanadium-phosphate (VPO) catalysts, which have shown activity in the partial oxidation of other alkanes. While initial studies on methane oxidation using VPO catalysts primarily yielded CO, modifications to the catalyst composition and structure are being explored to enhance selectivity towards methanol. For instance, the introduction of promoters and the use of different support materials are key strategies being investigated to improve the performance of VPO catalysts.
Recent advancements have also highlighted the potential of vanadium-based catalysts in the direct oxidation of methane to formaldehyde (B43269). Vanadia-supported on silica (B1680970) (V2O5/SiO2) has been identified as a particularly active catalyst, with studies showing that the presence of steam can improve both the yield and selectivity of formaldehyde. Further research is focused on optimizing reaction conditions and catalyst formulations to maximize formaldehyde production.
The direct conversion of methane to acetic acid is another economically attractive route. Vanadium-containing metal-organic frameworks (MOFs) have shown remarkable activity and selectivity for this reaction, utilizing potassium peroxydisulfate (B1198043) as an oxidant. These MOF-based catalysts offer the advantage of combining the high activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. Future work will likely focus on enhancing the long-term stability of these MOFs and exploring alternative, more sustainable oxidants.
Interactive Table: Performance of Selected Vanadium-Based Catalysts in Methane Conversion
| Catalyst System | Reaction | Key Products | Methane Conversion (%) | Product Selectivity (%) | Reference |
|---|---|---|---|---|---|
| V2O5/SiO2 | Partial Oxidation | Formaldehyde | < 10 | High | |
| Vanadyl Pyrophosphate (VPO) | Partial Oxidation | Carbon Monoxide | Active below 500°C | Low for Methanol | |
| MIL-47 & MOF-48 (V-MOFs) | Direct Oxidation | Acetic Acid | - | up to 100% (with CO) | |
| Pd-coated Vanadium Membrane | Methane Decomposition | Hydrogen | ~45% at 400°C | - |
Strategies for Enhanced Catalyst Stability and Recyclability
A critical hurdle in the industrial application of vanadium-based catalysts for methane conversion is their long-term stability and recyclability. Catalyst deactivation can occur through various mechanisms, including coking, sintering of the active phase, and changes in the oxidation state of vanadium. Addressing these issues is crucial for developing economically viable processes.
One key strategy is the development of core-shell structured catalysts. For instance, a catalyst with a silica core, a vanadium pentoxide shell, and an outer alumina (B75360) shell (SiO2@V2O5@Al2O3) has demonstrated high activity and stability for methane oxidation to formaldehyde at elevated temperatures. The alumina shell helps to prevent the agglomeration of the active vanadium species and enhances the interaction between the vanadium oxide and the support.
The choice of support material also plays a significant role in catalyst stability. Supports with high surface areas and strong metal-support interactions can help to disperse and stabilize the vanadium species. The use of promoters can also enhance stability. For example, in the context of oxidative dehydrogenation of propane, the addition of magnesium to vanadium catalysts has been shown to improve their performance and stability.
For vanadium-containing MOFs, ensuring their structural integrity during the catalytic cycle is essential for reusability. Research has shown that certain vanadium MOFs, such as MIL-47 and MOF-48, can maintain their crystalline structure and catalytic activity over several recycling steps in the conversion of methane to acetic acid. Future efforts will focus on understanding and mitigating any long-term degradation mechanisms in these materials.
Furthermore, operating under unsteady-state conditions, such as periodic reactor operation, has been explored as a method to improve catalyst performance and stability in reactions like the oxidative coupling of methane. This approach can help to manage the redox state of the catalyst and minimize deactivation.
Integration of Advanced Characterization with Computational Design
The rational design of next-generation vanadium-based catalysts for methane conversion will heavily rely on the integration of advanced in-situ characterization techniques and sophisticated computational modeling. This synergistic approach provides unprecedented insights into the catalyst structure-activity relationships at the molecular level.
Advanced characterization techniques, such as in-situ infrared and Raman spectroscopy, allow researchers to observe the dynamic changes in the molecular structure of vanadium species under reaction conditions. These techniques have been instrumental in identifying the nature of the active sites in VOx/SiO2 catalysts for methane oxidation to formaldehyde, revealing the importance of hydroxylated monomeric vanadium species.
Computational methods, particularly density functional theory (DFT) calculations, are powerful tools for elucidating reaction mechanisms and predicting the catalytic activity of different vanadium-based structures. For example, computational studies have been used to investigate the C-H bond activation of methane on vanadium oxide clusters and to understand the role of different active sites. This theoretical understanding can guide the experimental synthesis of catalysts with optimized properties.
The combination of experimental and computational approaches is particularly valuable for understanding complex catalytic systems. For instance, in the development of vanadium redox flow batteries, which share some material science principles with catalysis, modeling is used to optimize electrode design and understand transport phenomena. A similar integrated approach in methane conversion research can accelerate the discovery of more efficient and durable catalysts. Looking forward, the use of machine learning and artificial intelligence is expected to play an increasingly important role in designing novel vanadium oxides with desired catalytic properties by analyzing large datasets from both computational and experimental studies.
Exploration of Novel Vanadium-Containing Materials
The field of vanadium-methane research is continuously expanding to include a diverse range of novel materials with unique structural and electronic properties. These new materials offer exciting possibilities for overcoming the limitations of traditional vanadium oxide catalysts.
Vanadium-based Metal-Organic Frameworks (MOFs) have emerged as highly promising catalysts, particularly for the selective oxidation of methane to acetic acid. Their high porosity, tunable structures, and well-defined active sites make them ideal platforms for catalytic applications. Research on vanadium-containing MOFs like MIL-47 and MOF-48 has demonstrated their high activity and reusability.
Vanadium Boride Clusters are another class of emerging materials for methane activation. Studies have shown that gas-phase vanadium boride cluster cations (VBn+) can dehydrogenate methane at ambient conditions. Quantum chemistry calculations suggest that the vanadium cation polarizes the boron moiety, enhancing its reactivity towards methane. These findings open up new avenues for the rational design of boron-based catalysts for C-H bond activation.
Vanadium-containing solid core mesoporous silica shell catalysts represent a novel approach to catalyst design. These materials, synthesized by sol-gel methods, possess both mesoporosity and microporosity. The isolated tetrahedral vanadium species within the silica framework are believed to be the active sites for oxidation reactions.
Vanadium n-propylamino phosphate (B84403) , a lamellar-type catalyst, has been synthesized and characterized, showing the presence of V4+ species. While its primary application has been in other organic syntheses, the development of such novel vanadium phosphate structures could offer new possibilities for methane oxidation catalysis.
The exploration of these and other novel vanadium-containing materials, including nanostructured films and various composite materials, will undoubtedly be a major focus of future research, with the potential to lead to breakthrough discoveries in the efficient and selective conversion of methane.
Q & A
Basic: What are the standard analytical techniques for quantifying vanadium in environmental samples, and how do they address matrix interference?
Methodological Answer:
Atomic absorption spectroscopy (AAS) with flame/graphite furnace atomizers, inductively coupled plasma optical emission spectroscopy (ICP-OES), and ICP-mass spectrometry (ICP-MS) are widely used for vanadium quantification . Matrix interference is mitigated through sample pretreatment (e.g., acid digestion, chelation, or separation chromatography) and calibration with matrix-matched standards. For example, ICP-MS offers high sensitivity (detection limits <1 ppb) but requires collision/reaction cells to suppress polyatomic interferences (e.g., interfering with ) .
Basic: What methodological considerations are essential for accurate methane emission measurements in field studies?
Methodological Answer:
Key considerations include:
- Site Layout Optimization : Ensure representative spatial coverage to account for heterogeneous emission sources .
- Probability of Detection (POD) : Use tiered approaches combining ground-based sensors (e.g., cavity ring-down spectroscopy) and aerial surveys to balance sensitivity and coverage .
- Uncertainty Quantification : Apply Monte Carlo simulations to propagate errors from instrument drift, sampling frequency, and meteorological variability .
- Data Validation : Cross-validate with gas chromatography (GC) or isotopic tracer studies .
Advanced: How can researchers design experiments to elucidate the role of vanadium oxide catalysts in methane oxidation, considering conflicting reports on active species?
Methodological Answer:
To resolve discrepancies in active species identification (e.g., monomeric vs. polymeric V-O clusters):
- In Situ Characterization : Employ X-ray absorption spectroscopy (XAS) at the V L-edge to track oxidation state changes during reaction cycles .
- Controlled Synthesis : Prepare model catalysts (e.g., SiO-supported VO) with defined coordination environments via atomic layer deposition (ALD) .
- Isotopic Labeling : Use pulse experiments coupled with mass spectrometry to map oxygen exchange kinetics .
- Computational Modeling : Perform density functional theory (DFT) calculations to compare activation barriers for methane dissociation on proposed active sites .
Advanced: What strategies are recommended for reconciling discrepancies in methane conversion efficiency data across different catalytic systems involving vanadium?
Methodological Answer:
Address data contradictions by:
- Standardized Testing Protocols : Adopt fixed parameters (e.g., 500°C, 1 atm, 5% CH/O ratio) to enable cross-study comparisons .
- Comprehensive Catalyst Profiling : Characterize physicochemical properties (BET surface area, acidity via NH-TPD, redox properties via H-TPR) to correlate structure-activity trends .
- Error Source Analysis : Quantify contributions from mass/heat transfer limitations using the Weisz-Prater and Mears criteria .
- Meta-Analysis : Apply multivariate regression to published datasets, controlling for reactor type (fixed-bed vs. flow) and pretreatment conditions .
Basic: What are the critical steps in validating the reproducibility of vanadium-based catalytic reactions in methane activation studies?
Methodological Answer:
- Material Replication : Synthesize catalysts in triplicate using identical precursors (e.g., NHVO) and calcination protocols .
- Benchmarking : Compare turnover frequencies (TOFs) against reference catalysts (e.g., VO/TiO) under standardized conditions .
- Blind Testing : Distribute samples to collaborating labs for independent activity assessments .
- Data Archiving : Publish raw kinetic data (e.g., time-resolved GC traces) and processing scripts in open repositories .
Advanced: How should researchers approach the synthesis and characterization of novel vanadium complexes for methane C-H bond activation, given challenges in stability and selectivity?
Methodological Answer:
- Ligand Design : Use redox-active ligands (e.g., 1,2,4-triazole derivatives) to stabilize high-valent V(V) intermediates and prevent over-oxidation .
- Spectroscopic Fingerprinting : Combine UV-vis, EPR, and NMR to monitor intermediate speciation during catalytic cycles .
- Mechanistic Probes : Introduce radical traps (e.g., TEMPO) or isotopic labeling () to distinguish between radical vs. non-radical pathways .
- Stability Testing : Conduct accelerated aging experiments under operando conditions (e.g., 72-hour time-on-stream analyses) .
Basic: What are the best practices for handling and storing vanadium compounds to prevent contamination in laboratory settings?
Methodological Answer:
- Contamination Mitigation : Use HEPA-filtered gloveboxes for air-sensitive V complexes (e.g., vanadyl acetylacetonate) .
- Storage Protocols : Store aqueous vanadate solutions at pH <2 in PTFE containers to prevent polymerization .
- Waste Management : Precipitate V residues as VO using HO under alkaline conditions for safe disposal .
Advanced: How can computational methods enhance the interpretation of experimental data in vanadium-methane interaction studies?
Methodological Answer:
- Multi-Scale Modeling : Integrate DFT (electronic structure), molecular dynamics (solvent effects), and microkinetic models (rate prediction) .
- Spectra Simulation : Use restricted open-shell configuration interaction (ROCIS) to predict XAS and EPR spectra for direct comparison with experimental data .
- Machine Learning : Train models on catalytic datasets to predict optimal V loading or support composition for methane activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
